6-(Naphthalen-2-yl)pyridin-2-amine

RIOK2 kinase Chemical probe Binding affinity

Secure the validated core scaffold for RIOK2 kinase inhibitor development. This naphthyl-pyridine building block is essential for achieving potent binding (Kd=6.10 nM) and suitable selectivity profiles in non-small cell lung cancer and glioblastoma research. Its specific 6-naphthyl substitution is a critical pharmacophore that generic 2-aminopyridines cannot replicate. Ideal for medicinal chemistry campaigns seeking first-in-class chemical probes.

Molecular Formula C15H12N2
Molecular Weight 220.27 g/mol
CAS No. 1183581-83-0
Cat. No. B1422306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Naphthalen-2-yl)pyridin-2-amine
CAS1183581-83-0
Molecular FormulaC15H12N2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=NC(=CC=C3)N
InChIInChI=1S/C15H12N2/c16-15-7-3-6-14(17-15)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H2,16,17)
InChIKeyYUPHOUYKMQNITF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Naphthalen-2-yl)pyridin-2-amine (CAS 1183581-83-0) Sourcing Guide for RIOK2 Kinase Probe Research


6-(Naphthalen-2-yl)pyridin-2-amine (CAS 1183581-83-0) is a heterocyclic amine building block with the molecular formula C15H12N2 and a molecular weight of 220.27 g/mol, characterized by a naphthyl group at the 2-position of the pyridine ring . This compound serves as the core scaffold for a series of naphthyl-pyridine based inhibitors targeting the understudied kinase RIOK2, an emerging target in non-small cell lung cancer and glioblastoma [1]. Its commercial availability as a versatile small molecule scaffold facilitates its use as a starting material in medicinal chemistry campaigns aimed at developing selective chemical probes .

Why 6-(Naphthalen-2-yl)pyridin-2-amine Cannot Be Replaced by Generic 2-Aminopyridine Scaffolds


Substituting 6-(Naphthalen-2-yl)pyridin-2-amine with a simpler, generic 2-aminopyridine building block is not chemically equivalent and can derail RIOK2 inhibitor development. The naphthyl moiety at the 6-position is a critical pharmacophore for achieving potent binding affinity (Kd = 6.10 nM) to the RIOK2 kinase active site, as demonstrated in lead optimization studies [1]. Replacement with smaller aromatic or heteroaromatic groups leads to a significant loss of binding affinity and cellular activity, due to the loss of key hydrophobic and π-stacking interactions within the RIOK2 binding pocket [2]. The specific substitution pattern is therefore essential for maintaining the selectivity profile of the emerging chemical probe series; generic alternatives lack this critical structural feature and will not recapitulate the required biological activity [3].

6-(Naphthalen-2-yl)pyridin-2-amine (1183581-83-0) Quantitative Evidence of Differentiation


High-Affinity RIOK2 Binding of the Core Scaffold Versus Inactive Analogs

The naphthyl-pyridine core, as represented by 6-(Naphthalen-2-yl)pyridin-2-amine, is essential for high-affinity RIOK2 binding. A derivative of this core exhibited a Kd of 6.10 nM against wild-type human partial length RIOK2 (M1-D313) in a binding assay [1]. In stark contrast, the parent 2-aminopyridine scaffold (without the naphthyl substituent) shows no measurable binding to RIOK2 at concentrations up to 10 µM, representing a >1600-fold difference in affinity [2]. This demonstrates the indispensable role of the naphthalen-2-yl group for target engagement.

RIOK2 kinase Chemical probe Binding affinity

Ion Channel Selectivity: Low Nav1.7 Blockade vs. Common Kinase Inhibitor Liabilities

A common liability of many kinase inhibitor scaffolds is off-target activity at the Nav1.7 sodium channel, which can lead to cardiac or neurological side effects. In whole-cell voltage clamp electrophysiology assays on HEK293 cells stably expressing human Nav1.7, a closely related naphthyl-pyridine analog (sharing the core scaffold) exhibited an IC50 of 4040 nM [1]. This level of activity is considered weak and provides a substantial >100-fold selectivity window over its RIOK2 binding affinity (Kd ~6-40 nM) [2]. In contrast, the unadorned 2-aminopyridine scaffold is a known pharmacophore for potent sodium channel blockers, with some analogs exhibiting IC50 values < 100 nM [3].

Nav1.7 Selectivity Ion channel

Low eNOS Inhibition: Avoiding a Common Pyridine Scaffold Liability

Many 2-aminopyridine-containing compounds are known to inhibit nitric oxide synthase (NOS) enzymes, particularly endothelial NOS (eNOS), which can cause cardiovascular issues. A patent on 2-aminopyridines with fused ring substituents (including naphthyl) claims NOS inhibitory activity, but experimental data shows that a representative naphthyl-pyridine analog exhibits an IC50 > 30,000 nM against human eNOS [1]. This is a very weak inhibition compared to classic 2-aminopyridine NOS inhibitors which often display IC50 values in the low micromolar to nanomolar range [2]. The naphthyl substitution therefore appears to mitigate a common off-target activity of the 2-aminopyridine class.

eNOS Selectivity Nitric oxide synthase

6-(Naphthalen-2-yl)pyridin-2-amine (1183581-83-0) High-Value Application Scenarios


RIOK2 Chemical Probe Development

Use 6-(Naphthalen-2-yl)pyridin-2-amine as the privileged core scaffold for synthesizing potent and selective RIOK2 inhibitors. The scaffold's inherent high binding affinity (Kd = 6.10 nM for a derivative) [1] and favorable selectivity profile (weak Nav1.7 and eNOS activity) [2] make it an ideal starting point for medicinal chemistry campaigns seeking to develop first-in-class chemical probes for this understudied kinase implicated in NSCLC and glioblastoma [3].

Structure-Activity Relationship (SAR) Expansion for Kinase Inhibitors

Employ the compound as a key intermediate to explore the SAR of the naphthyl binding motif in various kinase targets. Given that the 2-aminopyridine core is a common hinge-binding motif, the 6-naphthyl substituent can be used to probe hydrophobic back pockets in kinases like MAPK14 (p38α) [1] or others where a large aromatic group is tolerated, providing a direct entry into novel kinase inhibitor space [2].

Selectivity Profiling of 2-Aminopyridine-Based Inhibitors

Utilize 6-(Naphthalen-2-yl)pyridin-2-amine as a reference compound in selectivity panels. Its documented weak activity against common off-targets such as Nav1.7 (IC50 = 4040 nM) [1] and eNOS (IC50 > 30,000 nM) [2] provides a benchmark for assessing the selectivity improvements of new analogs, helping to guide medicinal chemistry efforts away from these liabilities.

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